2-(2-fluoropyridin-4-yl)acetonitrile

Catalog No.
S6573530
CAS No.
1000188-57-7
M.F
C7H5FN2
M. Wt
136.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-fluoropyridin-4-yl)acetonitrile

CAS Number

1000188-57-7

Product Name

2-(2-fluoropyridin-4-yl)acetonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.1

2-(2-fluoropyridin-4-yl)acetonitrile is an organic compound characterized by the presence of a fluorinated pyridine ring attached to an acetonitrile group. Its molecular formula is C7H5FN2C_7H_5FN_2, and it has a molecular weight of approximately 136.13 g/mol. The structure features a pyridine ring with a fluorine atom at the 2-position and an acetonitrile functional group at the 2-position of the pyridine, making it a potentially valuable building block in medicinal chemistry and material science .

Typical of nitriles and aromatic compounds. Notably, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the fluorine atom on the pyridine ring. Additionally, it may be involved in reactions such as:

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Hydrolysis: Under acidic or basic conditions, the acetonitrile group can be hydrolyzed to yield corresponding carboxylic acids.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or borane .

  • Antimicrobial agents: Many pyridine compounds show activity against various bacterial strains.
  • Anticancer agents: Certain derivatives have been explored for their potential in cancer therapy due to their ability to inhibit specific protein kinases.
  • Neuroactive compounds: Some related compounds interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The synthesis of 2-(2-fluoropyridin-4-yl)acetonitrile can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-fluoropyridine, acetonitrile can be introduced via nucleophilic substitution reactions.
  • Pyridine Derivative Reactions: It may also be synthesized by reacting 2-(pyridin-4-yl)acetic acid derivatives with cyanide sources under controlled conditions.
  • Direct Fluorination: If starting from a non-fluorinated precursor, fluorination can be performed using reagents like Selectfluor or other electrophilic fluorinating agents .

Due to its unique structure, 2-(2-fluoropyridin-4-yl)acetonitrile has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases.
  • Material Science: In the synthesis of polymers or as a ligand in coordination chemistry.
  • Agricultural Chemicals: As a precursor for agrochemicals or pesticides that require fluorinated aromatic systems .

Interaction studies involving 2-(2-fluoropyridin-4-yl)acetonitrile focus on its potential binding affinities with biological targets. Preliminary studies suggest that similar compounds may interact with protein kinases, influencing pathways involved in cell growth and proliferation. Further research is needed to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 2-(2-fluoropyridin-4-yl)acetonitrile, each possessing unique properties and potential applications:

Compound NameStructure FeaturesNotable Properties
2-(pyridin-4-yl)acetonitrilePyridine ring without fluorineAntimicrobial activity
3-(pyridin-4-yl)acetonitrileFluorine at the 3-positionPotential anticancer properties
5-(pyridin-3-yl)acetonitrileFluorine at the 5-positionNeuroactive properties
2-(3-fluoropyridin-4-yl)acetonitrileFluorine at the 3-position on a different pyridineEnhanced selectivity in biological assays

The uniqueness of 2-(2-fluoropyridin-4-yl)acetonitrile lies in its specific position of the fluorine substituent, which significantly influences its reactivity and biological interactions compared to other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types